molecular formula C13H7FN2O3S B15283148 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15283148
M. Wt: 290.27 g/mol
InChI Key: AQNNMROHZMUWJS-KHPPLWFESA-N
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Description

2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, with a 4-fluorobenzoyl and a hydroxyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-step process involving the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds. This one-pot three-component diastereoselective domino reaction is carried out in ethanol (EtOH) and yields the desired product in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as DHFR and GSK-3, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a 4-fluorobenzoyl and a hydroxyl group

Properties

Molecular Formula

C13H7FN2O3S

Molecular Weight

290.27 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)-hydroxymethylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,5-dione

InChI

InChI=1S/C13H7FN2O3S/c14-8-3-1-7(2-4-8)10(18)11-12(19)16-9(17)5-6-15-13(16)20-11/h1-6,18H/b11-10-

InChI Key

AQNNMROHZMUWJS-KHPPLWFESA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/2\C(=O)N3C(=O)C=CN=C3S2)/O)F

Canonical SMILES

C1=CC(=CC=C1C(=C2C(=O)N3C(=O)C=CN=C3S2)O)F

Origin of Product

United States

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